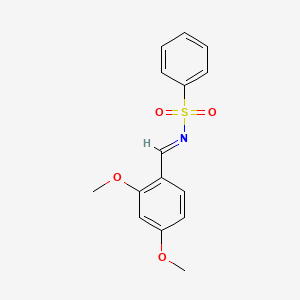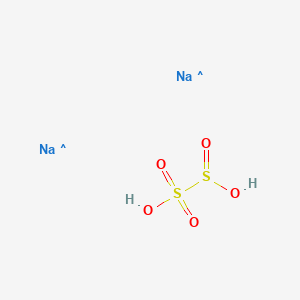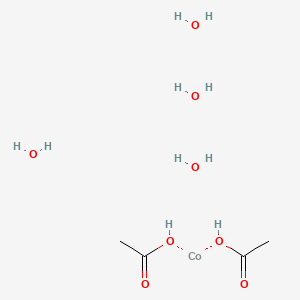
Cobalt(II)acetatetetra hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) acetate tetrahydrate is a cobalt salt of acetic acid, commonly found in its tetrahydrate form with the chemical formula Co(CH₃CO₂)₂·4H₂O. It appears as intense red crystals and is known for its use as a catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) acetate tetrahydrate can be synthesized by reacting cobalt(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{CoCO}_3 + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt(II) oxide or cobalt(II) hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: Cobalt(II) acetate tetrahydrate can undergo oxidation to form cobalt(III) acetate.
Reduction: It can be reduced to cobalt(II) oxide or cobalt metal under specific conditions.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt(II) oxide, cobalt metal.
Substitution: Cobalt complexes with different ligands.
科学研究应用
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and esterification reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of cobalt nanoparticles and cobalt oxide thin films.
作用机制
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, facilitating catalytic reactions. The central cobalt ion can undergo redox reactions, making it a versatile catalyst in both oxidation and reduction processes .
相似化合物的比较
Nickel(II) acetate tetrahydrate: Similar in structure and used in similar catalytic applications.
Copper(II) acetate monohydrate: Another transition metal acetate with catalytic properties.
Uniqueness: Cobalt(II) acetate tetrahydrate is unique due to its intense red color and its specific catalytic properties, particularly in oxidation reactions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
属性
分子式 |
C4H16CoO8 |
|---|---|
分子量 |
251.10 g/mol |
IUPAC 名称 |
acetic acid;cobalt;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
InChI 键 |
CIVRUWGUEDXBED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.O.O.O.O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




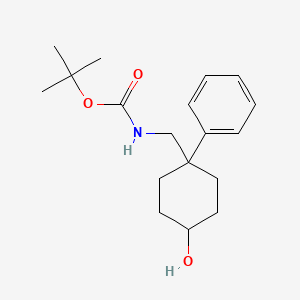
![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
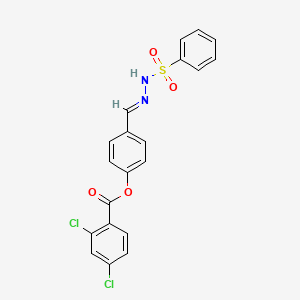
![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)




![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)

